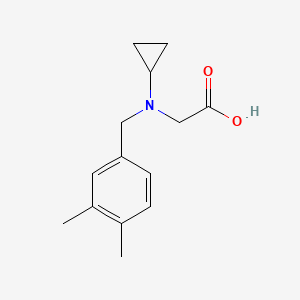
n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine involves the reaction of cyclopropylamine with 3,4-dimethylbenzyl chloride in the presence of a base, followed by the addition of glycine . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by custom synthesis . The compound is then purified and packaged for research use .
化学反应分析
Types of Reactions
n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted glycine derivatives.
科学研究应用
n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of cyclopropyl and benzyl groups on biological systems.
Medicine: Investigating potential therapeutic applications, although it is not used in clinical settings.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
n-Cyclopropyl-3,4-dimethylbenzylamine hydrochloride: Similar structure but different functional groups.
n-(3,4-Dimethylbenzyl)cyclopropylamine: Another related compound with similar properties.
Uniqueness
n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine is unique due to its specific combination of cyclopropyl and benzyl groups attached to the glycine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for research purposes .
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
2-[cyclopropyl-[(3,4-dimethylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-12(7-11(10)2)8-15(9-14(16)17)13-5-6-13/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,16,17) |
InChI 键 |
YEBIGLDDRGQWHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CN(CC(=O)O)C2CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















